Boc-Lys(Boc)-OSu
Overview
Description
The compound tert-Butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) is a derivative of lysine, an essential amino acid. It is widely used in peptide synthesis and as a protecting group for amino acids. The compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) groups, which protect the amino and carboxyl groups of lysine, and an N-hydroxysuccinimide (OSu) ester, which facilitates coupling reactions.
Mechanism of Action
Target of Action
Boc-Lys(Boc)-OSu, also known as Nα-[t-butoxycarbonyl]-Nω-acetyl lysine amide, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
This compound interacts with HDACs by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . This deacetylation can lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation-deacetylation pathway . This pathway plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .
Result of Action
The result of this compound’s action is the deacetylation of histones and nonhistone proteins . This can lead to changes in gene expression, cell differentiation, DNA damage responses, and apoptosis . The exact molecular and cellular effects can vary depending on the specific HDACs involved and the cellular context.
Biochemical Analysis
Biochemical Properties
Boc-Lys(Boc)-OSu plays a significant role in biochemical reactions, particularly in the context of peptide synthesis . It interacts with various enzymes and proteins during this process. For instance, it is known to interact with histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues in histone and non-histone proteins . The nature of these interactions involves the removal of the Boc protecting groups, allowing the lysine residue to participate in peptide bond formation .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in protein synthesis and modification . It can influence cell function by contributing to the synthesis of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is centered around its role as a building block in peptide synthesis . It binds to enzymes like HDACs, leading to the removal of the Boc protecting groups . This unmasking of the lysine residue allows it to participate in peptide bond formation, influencing protein structure and function .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis . It interacts with enzymes such as HDACs during this process
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the cellular processes it is involved in, such as protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(Boc)-OSu typically involves the protection of the amino and carboxyl groups of lysine with Boc groups, followed by the formation of the N-hydroxysuccinimide ester. The general steps are as follows:
Protection of Lysine: Lysine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Lys(Boc)-OH.
Formation of N-Hydroxysuccinimide Ester: Boc-Lys(Boc)-OH is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Boc-Lys(Boc)-OSu undergoes several types of reactions, including:
Substitution Reactions: The OSu ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino and carboxyl groups of lysine.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection Reactions: Conducted using TFA in the presence of scavengers like water or anisole to prevent side reactions.
Major Products:
Peptide Bonds: Formed during substitution reactions with amines.
Free Lysine: Obtained after deprotection of Boc groups.
Scientific Research Applications
Chemistry: Boc-Lys(Boc)-OSu is extensively used in peptide synthesis as a coupling reagent. It facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides.
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein-protein interactions, enzyme mechanisms, and receptor binding. It is also employed in the development of peptide-based drugs and diagnostic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and as a building block for complex organic molecules. It is also utilized in the production of bioconjugates and biomaterials .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-L-lysine (Boc-Lys): Similar to Boc-Lys(Boc)-OSu but lacks the OSu ester group.
tert-Butyloxycarbonyl-L-lysine 4-nitrophenyl ester (Boc-Lys(Boc)-ONp): Another lysine derivative with a different ester group, used in similar applications.
Uniqueness: this compound is unique due to its dual protection of lysine and the presence of the highly reactive OSu ester group, which makes it particularly useful in peptide synthesis and protein modification. Its ability to form stable peptide bonds under mild conditions sets it apart from other lysine derivatives .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLXQGNLCPZCL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551690 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30189-36-7 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N2,N6-bis(tert-butoxycarbonyl)-L-lysinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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